molecular formula C9H17ClO4S2 B15327848 1-(3-(Isopropylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride

1-(3-(Isopropylsulfonyl)propyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B15327848
M. Wt: 288.8 g/mol
InChI Key: OVFYBBQRUHITJN-UHFFFAOYSA-N
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Description

1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structure and reactivity. It features a cyclopropane ring substituted with sulfonyl chloride groups, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

The synthesis of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of propane-1-sulfonic acid with cyclopropane derivatives under specific conditions. One common method includes the use of 2,4,6-Trichloro-[1,3,5]-triazine (TCT) in acetone, followed by the addition of triethylamine (NEt3) to facilitate the reaction . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include triethylamine, acetone, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride groups are highly reactive, allowing the compound to act as an electrophile in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of 1-[3-(propane-2-sulfonyl)propyl]cyclopropane-1-sulfonyl chloride lies in its combination of a cyclopropane ring and multiple sulfonyl chloride groups, providing a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C9H17ClO4S2

Molecular Weight

288.8 g/mol

IUPAC Name

1-(3-propan-2-ylsulfonylpropyl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C9H17ClO4S2/c1-8(2)15(11,12)7-3-4-9(5-6-9)16(10,13)14/h8H,3-7H2,1-2H3

InChI Key

OVFYBBQRUHITJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)CCCC1(CC1)S(=O)(=O)Cl

Origin of Product

United States

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